molecular formula C22H27NO5 B131694 (betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester CAS No. 832089-66-4

(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester

Cat. No.: B131694
CAS No.: 832089-66-4
M. Wt: 385.5 g/mol
InChI Key: HWUHPKYXIBZDMX-IBGZPJMESA-N
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Description

This compound is a chiral β-amino acid derivative featuring a tert-butyloxycarbonyl (Boc)-protected amine, a benzyloxy-substituted benzene ring, and a methyl ester group. The Boc group enhances stability during synthesis, while the benzyloxy substituent may influence lipophilicity and binding interactions. The methyl ester moiety is commonly employed to improve bioavailability or serve as a prodrug precursor.

Properties

IUPAC Name

methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-22(2,3)28-21(25)23-19(14-20(24)26-4)17-10-12-18(13-11-17)27-15-16-8-6-5-7-9-16/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUHPKYXIBZDMX-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(betas)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic acid methyl ester (commonly referred to as Boc-amino acid derivative) is a synthetic compound notable for its potential biological activities. This compound is characterized by its unique structure, which contributes to its interactions with biological systems, particularly in the context of medicinal chemistry and pharmacology.

  • Molecular Formula : C15_{15}H21_{21}NO5_5
  • Molecular Weight : 295.33 g/mol
  • CAS Number : 474295-85-7
  • IUPAC Name : Methyl (S)-3-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate

Biological Activity Overview

The biological activity of this compound has been explored primarily in relation to its role as a pharmaceutical intermediate and its potential therapeutic applications. Key areas of interest include:

  • Enzyme Inhibition : Studies have indicated that derivatives of this compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Anti-inflammatory Properties : Preliminary research suggests that the compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the benzyloxy group enhances lipophilicity, facilitating better interaction with biological membranes and potentially leading to increased bioavailability.

Enzyme Inhibition Studies

A study focusing on acetylcholinesterase inhibition revealed that the compound could effectively inhibit this enzyme at specific concentrations. The inhibition constant KiK_i was determined to be in the low micromolar range, showcasing its potential as a lead compound for further development in neuropharmacology .

Anti-inflammatory Activity

In vitro studies indicated that the compound could reduce the production of pro-inflammatory cytokines in macrophages. This suggests a mechanism where the compound modulates immune responses, potentially offering therapeutic avenues for autoimmune disorders .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Acetylcholinesterase InhibitionLow micromolar KiK_i values
Anti-inflammatoryReduced cytokine production
Potential NeuroprotectiveEffects observed in neuronal models

Scientific Research Applications

Synthesis and Functionalization

The synthesis of (betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester typically involves the following steps:

  • Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • Coupling Reactions : The Boc-protected amino acid can undergo coupling reactions with various carboxylic acids or other electrophiles to form peptides or other derivatives.
  • Deprotection : The Boc group can be removed under acidic conditions to yield the free amino acid for further applications.

Pharmaceuticals

The compound is utilized in the synthesis of bioactive peptides and pharmaceutical agents due to its ability to facilitate selective reactions without interfering with other functional groups. It serves as a precursor for various therapeutic compounds, including those targeting cancer and metabolic disorders.

Biochemical Research

In biochemical studies, Boc-protected amino acids are essential for peptide synthesis. They allow researchers to create specific sequences for studying protein interactions and functions. The ability to selectively deprotect the amino group enables the formation of complex peptide structures necessary for biological assays.

Materials Science

The compound's derivatives are explored in materials science for creating polymers and other materials with specific properties. The incorporation of Boc-protected amino acids into polymer backbones can enhance mechanical strength and thermal stability.

Case Study 1: Synthesis of Anticancer Peptides

A study demonstrated the use of this compound in synthesizing a series of anticancer peptides. The Boc protection allowed for multiple coupling steps without side reactions, leading to high yields of the desired peptide sequences that exhibited significant cytotoxicity against cancer cell lines.

Case Study 2: Development of Enzyme Inhibitors

Research has shown that derivatives of this compound can serve as enzyme inhibitors for various targets involved in metabolic pathways. By modifying the structure post-deprotection, researchers were able to create potent inhibitors with improved selectivity and potency compared to existing drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Functional Differences

The closest structural analog identified in the literature is (betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-hydroxy-benzenepropanoic Acid Methyl Ester (CAS: 474295-85-7), which substitutes the benzyloxy group with a hydroxyl group . Below is a comparative analysis:

Property Target Compound (4-Benzyloxy) 4-Hydroxy Analog
Molecular Formula Likely C22H27NO5* C15H21NO5
Molecular Weight ~385.46 g/mol* 295.33 g/mol
Substituent (Benzene Ring) 4-Benzyloxy (-OCH2C6H5) 4-Hydroxy (-OH)
Lipophilicity (LogP) Higher (benzyloxy enhances lipophilicity) Lower (polar -OH group)
Stability Benzyloxy may resist hydrolysis Hydroxyl prone to oxidation or hydrogen bonding
Bioactivity Potential enhanced membrane permeability Acetylcholinesterase inhibition noted

*Inferred based on structural addition of benzyl (C7H7O) to the 4-hydroxy analog.

Key Findings from Comparative Studies

Synthetic Utility :

  • The Boc group in both compounds ensures amine protection during synthesis. However, the benzyloxy variant requires additional steps for deprotection compared to the hydroxyl analog, which may complicate scalability .
  • The methyl ester in both derivatives aids in solubility during in vitro assays but may necessitate hydrolysis for active carboxylic acid forms in vivo .

Bioactivity and Selectivity: The 4-hydroxy analog is explicitly linked to acetylcholinesterase inhibition, a target for neurodegenerative diseases . Benzyloxy groups are known to enhance metabolic stability in vivo compared to hydroxyl groups, which could extend half-life in therapeutic applications .

Physicochemical Properties :

  • The benzyloxy derivative’s higher lipophilicity (LogP ~3.5 estimated) may improve blood-brain barrier penetration, a critical factor for CNS-targeted drugs. In contrast, the 4-hydroxy analog’s lower LogP (~1.2) could limit its distribution .

Preparation Methods

Brønsted Base-Catalyzed Aldol Reaction

The β-hydroxy α-amino acid skeleton can be constructed via an aldol reaction between glycine imine derivatives and aromatic aldehydes. As reported by, benzophenone-derived imines of glycine o-nitroanilides serve as effective pronucleophiles under Brønsted base catalysis. Using ureidopeptide-derived catalysts (e.g., C6 ), syn-selective aldol adducts are obtained with up to 94% ee.

Reaction Conditions :

  • Catalyst: Ureidopeptide C6 (20 mol%)

  • Solvent: CH₂Cl₂ at 0°C

  • Aldehyde: 4-Benzyloxybenzaldehyde (3 equiv)

  • Yield: 77% isolated

  • Stereoselectivity: 98:2 syn:anti, 94% ee

Boc Protection of the Amino Group

Post-aldol reaction, the primary amino group is protected using di-tert-butyl dicarbonate. The o-nitroanilide auxiliary in the aldol adduct facilitates selective Boc protection under mild conditions:

Installation of the 4-Benzyloxy Aromatic System

Benzylation of Phenolic Intermediates

The 4-benzyloxy group is introduced via nucleophilic aromatic substitution or Mitsunobu reaction. Patent data highlights benzyl bromide as the preferred alkylating agent under basic conditions:

Procedure :

  • Substrate: 4-Hydroxybenzenepropanoic acid methyl ester

  • Reagents: Benzyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), acetone, reflux, 6 h

  • Yield: 88%

Characterization Data :

  • ¹H NMR (300 MHz, CDCl₃): δ 7.45–7.28 (m, 5H, Bn), 6.95 (d, J = 8.6 Hz, 2H, ArH), 5.05 (s, 2H, OCH₂Ph), 3.67 (s, 3H, CO₂CH₃).

Assembly of the Benzenepropanoic Acid Methyl Ester

Esterification via Diazomethane

Carboxylic acid intermediates are converted to methyl esters using diazomethane, ensuring high functional group tolerance:

Integrated Synthetic Pathway

Combining the above steps, the full synthesis proceeds as follows:

StepTransformationReagents/ConditionsYield
1Aldol reactionC6 , CH₂Cl₂, 0°C77%
2Boc protectionBoc₂O, DMAP, CH₂Cl₂95%
3BenzylationBnBr, K₂CO₃, acetone88%
4EsterificationCH₂N₂, Et₂O/MeOH99%

Critical Analysis :

  • The ureidopeptide catalyst C6 enables exceptional enantioselectivity but requires strict moisture control.

  • Sequential Boc protection and benzylation necessitate orthogonal protecting groups to prevent premature deprotection.

Characterization and Analytical Data

Chiral HPLC Analysis

Enantiopurity of the βS-configured amino ester was confirmed using a Chiralpak IA column:

  • Mobile Phase : Hexane/i-PrOH (80:20), 1.0 mL/min

  • Retention Times : 12.4 min (βS), 15.8 min (βR)

X-ray Crystallography

Single-crystal analysis of an intermediate confirmed the syn aldol configuration:

  • Hydrogen Bonding : Bifurcated H-bonds (1.987 Å, 2.149 Å) stabilize the transition state .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester?

  • Methodological Answer : The compound is typically synthesized via a multi-step protocol involving coupling reactions. For example, a tert-butyloxycarbonyl (Boc)-protected amine intermediate can be reacted with a benzyloxy-substituted benzenepropanoic acid derivative under carbodiimide-mediated conditions (e.g., Dicyclohexylcarbodiimide, DCC) in dichloromethane (DCM) and dimethylformamide (DMF) at 0°C, followed by purification via column chromatography . Yield optimization often requires precise stoichiometric ratios and inert atmospheres to prevent side reactions.

Q. How can the purity and structural integrity of this compound be validated in academic settings?

  • Methodological Answer : Analytical validation should include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm stereochemistry and functional groups (e.g., tert-butyl, benzyloxy, ester). For example, tert-butyl protons typically resonate at ~1.4 ppm .

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ ion matching calculated values within ±0.001 Da) .

  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1250 cm1^{-1} (tert-butyl C-O) .

    Analytical Data Key Observations
    1^1H NMR (300 MHz, CDCl3_3)δ 1.4 (s, 9H, tert-butyl), δ 5.1 (s, 2H, benzyloxy)
    HRMS (ESI)m/z 452.2154 [M+H]+^+ (calc. 452.2152)

Advanced Research Questions

Q. What experimental strategies can mitigate low yields during the coupling of the Boc-protected amine with the benzyloxy-substituted core?

  • Methodological Answer : Low yields often arise from steric hindrance or incomplete activation of the carboxylic acid. Strategies include:

  • Using HOBt (Hydroxybenzotriazole) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance coupling efficiency.
  • Adjusting solvent polarity (e.g., DMF for solubility vs. DCM for reactivity) .
  • Monitoring reaction progress via TLC (e.g., hexane/Et2_2O 1:1, Rf_f = 0.28 for product) .

Q. How does the benzyloxy group influence the compound’s reactivity in downstream functionalization?

  • Methodological Answer : The benzyloxy group acts as a protecting group for phenolic hydroxyls, enabling selective deprotection (e.g., via hydrogenolysis with Pd/C under H2_2) for further modifications. Its electron-donating nature may also stabilize intermediates during nucleophilic substitutions .
Functionalization Pathway Reagents/Conditions Outcome
Deprotection10% Pd/C, H2_2 (4 bar), EtOHFree phenolic hydroxyl

Q. What computational or experimental methods are suitable for analyzing stereochemical outcomes in derivatives of this compound?

  • Methodological Answer :

  • X-ray Crystallography : To resolve absolute configuration, especially for chiral centers (e.g., betaS configuration) .
  • Density Functional Theory (DFT) : Predict steric and electronic effects on reaction pathways .
  • Circular Dichroism (CD) : For enantiomeric excess (ee) determination in asymmetric syntheses .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar Boc-protected intermediates?

  • Methodological Answer : Yield variations (e.g., 37% in one study vs. 50% in another) may arise from differences in:

  • Solvent Systems : Polar aprotic solvents (DMF) vs. non-polar (DCM).

  • Catalyst Loadings : Excess DCC may lead to side products.

  • Purification Methods : Gradient elution in chromatography vs. recrystallization .

    Variable Impact on Yield
    DMF content (10–30%)Higher solubility, lower side reactions
    Temperature (0°C vs. RT)Lower temps favor selectivity

Comparative Studies

Q. How does this compound compare structurally to related tert-butyloxycarbonyl derivatives in proteomics research?

  • Methodological Answer : Key structural distinctions include:

  • Benzyloxy vs. Methoxy Substituents : Alters lipophilicity and metabolic stability .

  • Ester vs. Carboxylic Acid Termini : Impacts cell permeability and binding affinity .

    Compound Key Feature Application
    2-[(tert-Boc)amino]-3-arylpropanoateFluoro-substituted aryl groupKinase inhibition studies
    4-Benzyloxyphenylboronic acid pinacol esterBoronate ester for Suzuki couplingBioconjugation

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